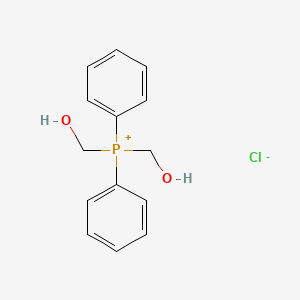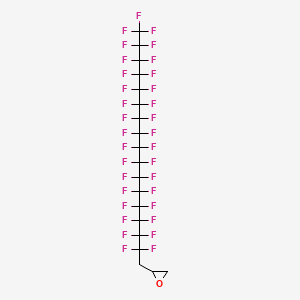
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Tritriacontafluoroheptadecyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Tritriacontafluoroheptadecyl)oxirane is a highly fluorinated organic compound. It is characterized by its long perfluorinated alkyl chain and an oxirane (epoxide) functional group. This compound is notable for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Tritriacontafluoroheptadecyl)oxirane typically involves the following steps:
Fluorination: The starting material, a long-chain hydrocarbon, undergoes fluorination using elemental fluorine or a fluorinating agent such as cobalt trifluoride.
Epoxidation: The perfluorinated alkyl chain is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to introduce the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient fluorination and epoxidation processes. The use of specialized equipment to handle highly reactive fluorinating agents and control reaction conditions is essential for large-scale synthesis.
化学反应分析
Types of Reactions
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Tritriacontafluoroheptadecyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Oxidation: Further oxidation can lead to the formation of diols or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide are employed under controlled conditions.
Major Products
Nucleophilic Substitution: The major products are substituted alcohols or ethers.
Reduction: The major products are alcohols.
Oxidation: The major products are diols or other oxidized derivatives.
科学研究应用
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Tritriacontafluoroheptadecyl)oxirane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its use in medical imaging and diagnostic applications.
Industry: Utilized in the production of non-stick coatings, lubricants, and other high-performance materials.
作用机制
The mechanism of action of (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Tritriacontafluoroheptadecyl)oxirane involves its interaction with molecular targets through its oxirane ring. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity is harnessed in various applications, including polymer synthesis and drug delivery.
相似化合物的比较
Similar Compounds
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: Similar in structure but with a shorter perfluorinated chain.
(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate): Contains an acrylate group instead of an oxirane ring.
Uniqueness
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Tritriacontafluoroheptadecyl)oxirane is unique due to its exceptionally long perfluorinated chain, which imparts superior hydrophobicity and chemical stability compared to shorter-chain analogs. This makes it particularly valuable in applications requiring extreme resistance to chemical and thermal degradation.
属性
CAS 编号 |
94158-68-6 |
|---|---|
分子式 |
C19H5F33O |
分子量 |
876.2 g/mol |
IUPAC 名称 |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)oxirane |
InChI |
InChI=1S/C19H5F33O/c20-4(21,1-3-2-53-3)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)15(42,43)16(44,45)17(46,47)18(48,49)19(50,51)52/h3H,1-2H2 |
InChI 键 |
RKMNPJDKZVNTFV-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



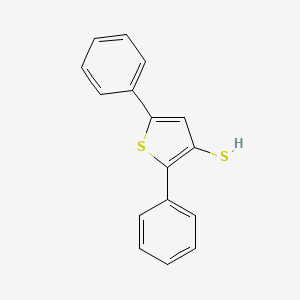
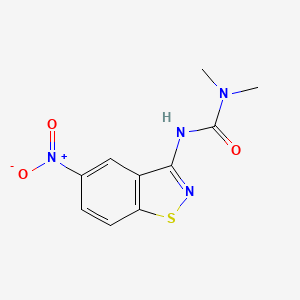
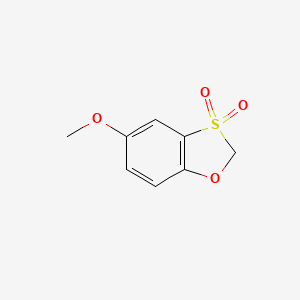
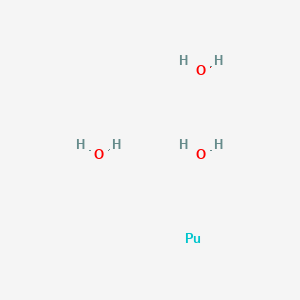
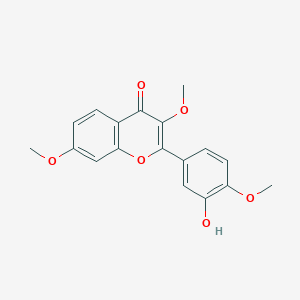
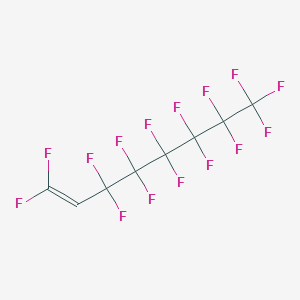
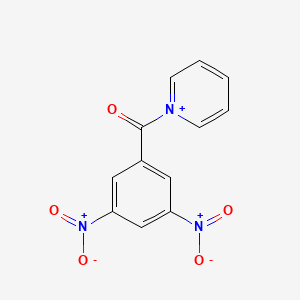
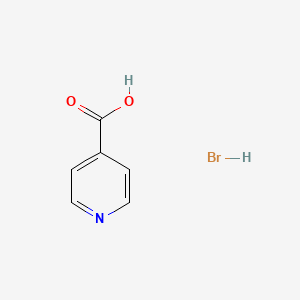
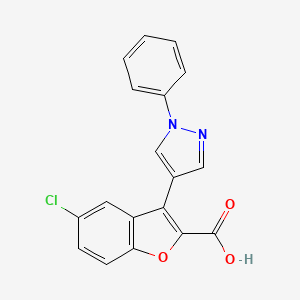
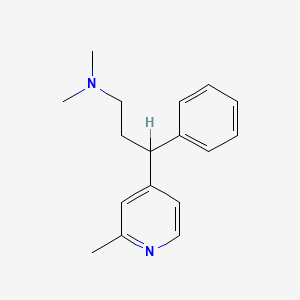
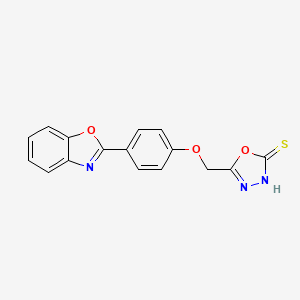
![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)
